2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide
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Description
Scientific Research Applications
Anticancer Activities
One significant area of research for similar compounds involves anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives similar to the compound , which demonstrated notable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
pKa Determination and Drug Precursors
Duran and Canbaz (2013) focused on the synthesis of related acetamide derivative compounds as drug precursors. They determined the acidity constants (pKa) of these compounds, which is crucial in understanding their behavior in biological systems (Duran & Canbaz, 2013).
Applications in Heterocyclic Chemistry
Linke and Wünsche (1973) conducted studies on related imidazole compounds, highlighting their utility in heterocyclic chemistry. Their work demonstrates how such compounds can be used in the synthesis of various heterocyclic structures, which are often key in pharmaceutical development (Linke & Wünsche, 1973).
Antimicrobial Activities
The research by Sharma et al. (2004) on similar compounds revealed their potential in antimicrobial applications. Their study synthesized various derivatives and assessed their effectiveness against Gram-positive and Gram-negative bacteria (Sharma, Sharma, & Rane, 2004).
Synthesis of Heterocycles
Schmeyers and Kaupp (2002) explored the synthesis of various heterocycles using thioureido-acetamides, similar to the compound . Their research contributes to the development of new synthetic pathways in heterocyclic chemistry (Schmeyers & Kaupp, 2002).
Luminescence Sensing
Research by Shi et al. (2015) utilized dimethylphenyl imidazole derivatives in the construction of lanthanide metal-organic frameworks. These frameworks showed potential for luminescence sensing of benzaldehyde-based derivatives, indicating their use in chemical sensing applications (Shi, Zhong, Guo, & Li, 2015).
properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-12-4-3-5-16(13(12)2)22-18(26)11-27-19-20-8-15(10-24)23(19)9-17(25)21-14-6-7-14/h3-5,8,14,24H,6-7,9-11H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXDPHWLBWZIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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